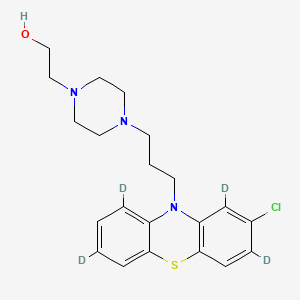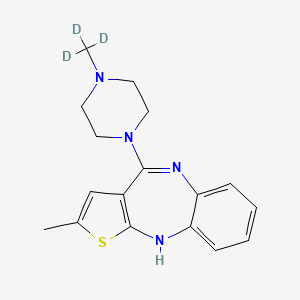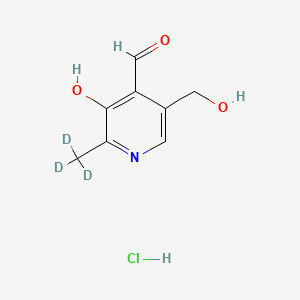
(S)-(-)-Carbidopa-d3 H2O (ring-d3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
N2 Capture and Conversion into Ammonia
A study by Azofra et al. (2016) on transition metal carbides, including d3 series, demonstrates their potential in nitrogen (N2) capture and conversion into ammonia (NH3). The research highlights the spontaneous chemisorption energies of these carbides for N2, which are greater than those for CO2 and H2O in d3 and d4 MXenes, making them promising for catalytic conversion processes (Azofra et al., 2016).
Electrocatalytic Oxidation and Voltammetric Determination
Mazloum‐Ardakani et al. (2012) described the use of a carbon paste electrode modified with meso-tetrakis(3-methylphenyl) cobalt porphyrin (CP) and TiO2 nanoparticles for determining levodopa (LD) and carbidopa (CD). This study shows the potential application of these compounds in electrochemical sensors and analytical chemistry (Mazloum‐Ardakani et al., 2012).
Catalytic Epoxide Ring-Opening Selectivity
Research by Slot et al. (2021) on surface-modified Ti3C2T x MXenes, a family of two-dimensional carbides, suggests that these materials can serve as acid catalysts. The study emphasizes the utility of MXenes in the epoxide ring-opening reaction of styrene oxide, revealing the potential of d3 carbides in catalytic applications (Slot et al., 2021).
CO2 Conversion into Hydrocarbon Fuels
Li et al. (2016) conducted a study on 2D d2, d3, and d4 transition metal carbides as catalysts for CO2 conversion into hydrocarbon fuels. Their findings indicate that d3 carbides are particularly effective in CO2 conversion, offering promising results for their application in selective CO2 conversion into methane (CH4), thus highlighting the environmental and energy-related applications of these compounds (Li et al., 2016).
Energy Storage Applications
Anasori et al. (2017) reviewed the family of 2D transition metal carbides, nitrides, and carbonitrides (MXenes), discussing their synthesis, structure, properties, and potential applications in energy storage. This research showcases the adaptability of d3 carbides in various applications, including energy storage, due to their unique electronic and structural properties (Anasori et al., 2017).
Synthesis of Fluorinated Analogues of l-Carbidopa
Granados et al. (2018) explored the synthesis of fluorous enantiopure precursors of fluorinated analogues of l-carbidopa, a compound known to inhibit DOPA decarboxylase. This research highlights the application of carbidopa derivatives in the development of new drugs for Parkinson's disease, emphasizing the importance of such compounds in medicinal chemistry (Granados et al., 2018).
Safety And Hazards
properties
CAS RN |
1276197-58-0 |
|---|---|
Product Name |
(S)-(-)-Carbidopa-d3 H2O (ring-d3) |
Molecular Formula |
C10H11D3N2O4.H2O |
Molecular Weight |
247.27 |
Purity |
95% by HPLC; 98% atom D |
Related CAS |
28860-95-9 (unlabelled) |
tag |
Carbidopa Impurities |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









